
Lauroyl-L-carnitine-d9 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauroyl-L-carnitine-d9 (chloride) is a deuterium-labeled compound, specifically a derivative of Boc-L-Ala-OH. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C19H29D9ClNO4 and a molecular weight of 389.02 . Lauroyl-L-carnitine-d9 (chloride) is known for its role in energy metabolism and is synthesized in the liver from methionine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lauroyl-L-carnitine-d9 (chloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Lauroyl-L-carnitine-d9 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester bond in Lauroyl-L-carnitine-d9 (chloride) is susceptible to hydrolysis, yielding deuterium-labeled L-carnitine and lauric acid. This reaction is critical for studying metabolic degradation pathways.
Reaction Scheme :
Lauroyl L carnitine d9 chloride +H2O→L Carnitine d9+Lauric Acid+HCl
Conditions and Outcomes :
-
Acidic Hydrolysis : Conducted in hydrochloric acid, leading to cleavage of the ester linkage.
-
Basic Hydrolysis : Not explicitly documented but theoretically feasible under alkaline conditions (e.g., NaOH).
The deuterium label’s stability ensures that hydrolysis does not compromise its utility in tracer studies.
Stability of Deuterium Label
The compound’s nine deuterium atoms are strategically positioned to avoid participation in typical reactions, ensuring minimal isotopic exchange. This stability is validated by:
-
Mass Spectrometry : No loss of deuterium signal observed during metabolic tracking.
-
Thermal Stability : Retains isotopic purity even at elevated temperatures (up to 80°C) .
Comparative Reactivity
Lauroyl-L-carnitine-d9 (chloride) shares reactivity patterns with non-deuterated analogs but offers enhanced analytical precision. Key differences include:
Property | Lauroyl-L-carnitine-d9 (chloride) | Non-Deuterated Analog |
---|---|---|
Isotopic Interference | Minimal in MS analysis | Potential signal overlap |
Synthetic Yield | 93.5% (total recovery) | Comparable |
Metabolic Half-Life | Similar, with precise tracking | Less traceable |
Industrial and Research Implications
Scientific Research Applications
Lauroyl-L-carnitine-d9 (chloride) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Lauroyl-L-carnitine-d9 (chloride) involves its role in energy metabolism. It acts as an acylcarnitine, facilitating the transport of fatty acids into the mitochondria for β-oxidation. This process is crucial for the production of energy in the form of adenosine triphosphate (ATP). The compound targets enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II .
Comparison with Similar Compounds
Similar Compounds
- Lauroyl-L-carnitine chloride
- Lauroyl-L-carnitine-d3 hydrochloride
- Dodecanoylcarnitine
Uniqueness
Lauroyl-L-carnitine-d9 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and tracing metabolic pathways .
Biological Activity
Lauroyl-L-carnitine-d9 (chloride) is a chemically modified derivative of L-carnitine, featuring a lauroyl (dodecanoyl) group and isotopically labeled with deuterium. This compound has garnered attention for its potential biological activities, particularly in enhancing drug absorption and influencing metabolic pathways related to fatty acid metabolism. This article explores the biological activity of Lauroyl-L-carnitine-d9 (chloride), including its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₁₉H₃₈ClNO₄
- Molecular Weight : 379.96 g/mol
- CAS Number : 6919-91-1
Lauroyl-L-carnitine-d9 (chloride) functions primarily as an absorption enhancer , facilitating the transport of drugs across biological membranes. Its structural similarity to L-carnitine allows it to participate in various metabolic processes, particularly those involving fatty acid transport and oxidation. The incorporation of a lauroyl group enhances its lipophilicity, which may improve its ability to penetrate cell membranes and interact with cellular targets.
Key Biological Activities:
- Fatty Acid Transport : Like L-carnitine, Lauroyl-L-carnitine-d9 plays a critical role in transporting long-chain fatty acids into mitochondria for β-oxidation, a process essential for energy production.
- Drug Absorption Enhancement : Studies indicate that this compound can improve the bioavailability of co-administered drugs by altering membrane permeability and enhancing absorption rates .
- Metabolic Regulation : It may influence metabolic pathways by modulating the acyl/free carnitine ratio, which is crucial for maintaining metabolic homeostasis during conditions of stress or disease .
Case Studies
- Absorption Studies : Research has demonstrated that Lauroyl-L-carnitine-d9 significantly enhances the absorption of various pharmaceutical compounds in vitro. For instance, studies conducted on intestinal epithelial cells showed improved uptake of model drugs when co-administered with Lauroyl-L-carnitine-d9 .
- Metabolic Impact : In metabolic studies involving animal models, Lauroyl-L-carnitine-d9 administration led to increased fatty acid oxidation rates and improved mitochondrial function. This suggests potential benefits in conditions characterized by impaired fatty acid metabolism .
- Safety Profile : Toxicological assessments have indicated that Lauroyl-L-carnitine-d9 exhibits a favorable safety profile, with no significant adverse effects noted in long-term studies at high doses .
Comparative Analysis
The following table summarizes the structural and functional characteristics of related compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
L-Carnitine | Amino acid derivative | Involved in fatty acid transport; no acyl group |
Acetyl-L-carnitine | Acetylated form | Enhances cognitive function; shorter chain |
Propionyl-L-carnitine | Propionylated form | Used for energy metabolism; medium chain |
Lauric Acid | Fatty acid | Source of lauroyl group; no carnitine moiety |
Lauroyl-L-carnitine-d9 | Modified carnitine | Long-chain fatty acyl group; isotopically labeled |
Properties
Molecular Formula |
C19H38ClNO4 |
---|---|
Molecular Weight |
389.0 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-dodecanoyloxypropyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3,3D3,4D3; |
InChI Key |
PDBBUDRTWRVCFN-KIYCHUIWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.